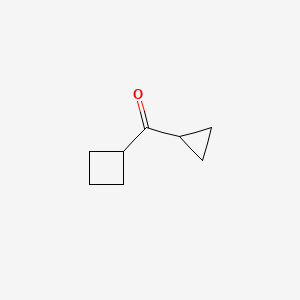
Cyclobutyl(cyclopropyl)methanone
Übersicht
Beschreibung
Cyclobutyl(cyclopropyl)methanone is a chemical compound with the CAS Number: 14114-01-3 . It has a molecular weight of 124.18 .
Synthesis Analysis
The synthesis of this compound can involve various methods. One approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo a cobalt-catalyzed cross-coupling with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . It can also participate in the Suzuki-Miyaura coupling reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Histamine H3-Receptor Antagonist Synthesis : Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), a derivative of Cyclobutyl(cyclopropyl)methanone, is a novel reference antagonist for the histamine H3 receptor. It has been synthesized using a convenient one-pot procedure, highlighting its potential in medicinal chemistry applications (Stark, 2000).
Anti-Mycobacterial Agents : A new class of anti-mycobacterial agents has been synthesized from aryloxyphenyl cyclopropyl methanones, a derivative of this compound. These compounds displayed significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents (Dwivedi et al., 2005).
Combinatorial Chemistry Scaffolds : Cyclopropyl phenyl methanones have been synthesized and used as scaffolds in combinatorial chemistry for the generation of diverse alicyclic compounds. This showcases the utility of this compound derivatives in drug discovery and synthetic chemistry (Grover et al., 2004).
Organic Synthesis and Chemical Transformations
Synthesis of Structurally Complex Molecules : The synthesis of 4-Chlorophenyl cyclopropyl ketone, a derivative of this compound, has been achieved through acylation and cyclization. This process illustrates the compound's role in synthesizing structurally complex molecules, such as insecticide intermediates (Gao Xue-yan, 2011).
Formation of Cyclobutane Rings : Studies on photocycloaddition reactions involving S,S-dioxobenzothiophene-2-methanol have highlighted the formation of cyclobutane rings, a core structural element in this compound. Such reactions are crucial for developing potential drugs and synthetic intermediates (O'Hara et al., 2019).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that cycloalkanes, such as this compound, can undergo ring expansion . This process involves the opening of one of the rings in the molecule, which can lead to significant changes in its chemical behavior . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the behavior of cycloalkanes
Biochemische Analyse
Biochemical Properties
Cyclobutyl(cyclopropyl)methanone plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. The rigid structure of the cyclobutane and cyclopropane rings allows for specific binding interactions with biomolecules. For instance, this compound can interact with cytochrome P450 enzymes, influencing their activity and stability. These interactions are primarily due to the compound’s ability to fit into the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s rigid structure allows it to interact with cell membrane receptors, altering signal transduction pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by fitting into their active sites, thereby altering their catalytic activity. For example, this compound can inhibit cytochrome P450 enzymes by binding to their heme groups, preventing substrate access and reducing enzyme activity. Additionally, the compound can influence gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, this compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects are primarily due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive oxygen species and subsequent cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The rigid structure of this compound allows it to fit into the active sites of these enzymes, modulating their activity and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biochemical activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can be localized to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes and proteins. These interactions are essential for the compound’s biochemical effects and therapeutic potential .
Eigenschaften
IUPAC Name |
cyclobutyl(cyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDDPBUCXPYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



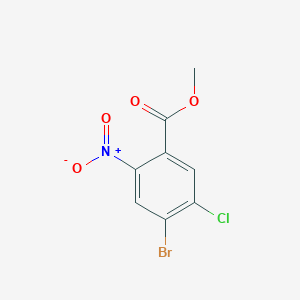
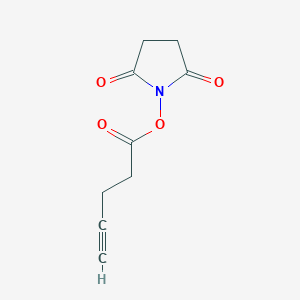
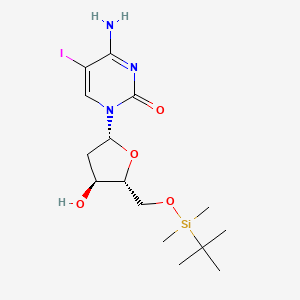
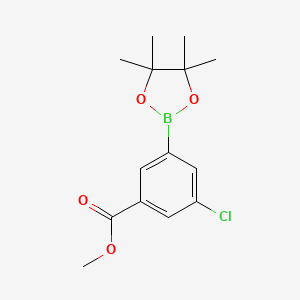

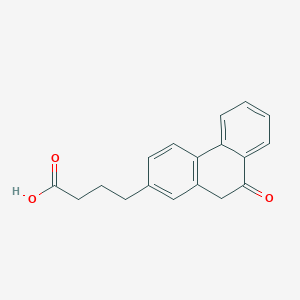
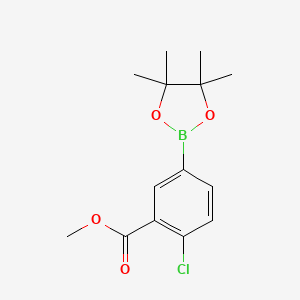

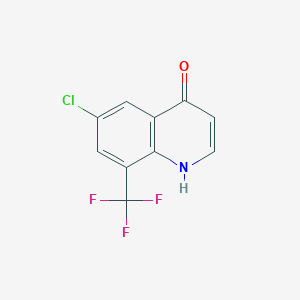
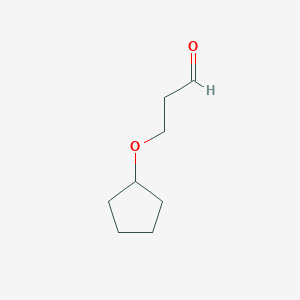
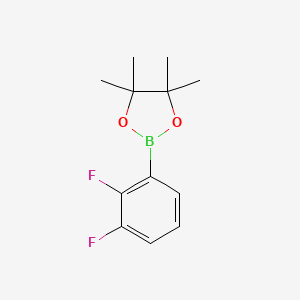

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)
